N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide
Description
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide is a fluorinated pyrimidine derivative featuring a piperidine ring substituted at the 3-position with a 5-fluoropyrimidin-4-yl group and an N-methylmethanesulfonamide moiety.
Properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O2S/c1-15(19(2,17)18)9-4-3-5-16(7-9)11-10(12)6-13-8-14-11/h6,8-9H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFXENBXHHNCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NC=NC=C2F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Precursor Functionalization
The piperidine ring is functionalized at the 3-position to introduce reactive sites for subsequent modifications. A common approach involves:
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N-Alkylation : Reaction of piperidin-3-amine with 4-chloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate. This step forms 1-(5-fluoropyrimidin-4-yl)piperidin-3-amine.
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Solvent Systems : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are employed to enhance reactivity, with temperatures ranging from 80°C to reflux.
Sulfonamidation Reaction
The introduction of the N-methylmethanesulfonamide group is achieved via reaction of the amine intermediate with methanesulfonyl chloride:
Purification and Isolation
Crude product purification often involves:
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Recrystallization : Using solvent mixtures such as ethyl acetate/n-hexane (1:9) to yield high-purity solids.
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Chromatography : Flash column chromatography with silica gel and eluents like dichloromethane/methanol (95:5) for intermediates requiring higher purity.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent for alkylation | Acetonitrile | 78% → 85% | |
| Reaction temperature | 80°C (reflux) | 65% → 72% | |
| Base for sulfonamidation | Triethylamine | 70% → 88% |
Elevating the temperature during the alkylation step improves reaction kinetics, while acetonitrile enhances solubility of the fluoropyrimidine substrate. Triethylamine outperforms weaker bases like sodium bicarbonate in sulfonamidation due to efficient HCl neutralization.
Catalytic Enhancements
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases the rate of N-alkylation by facilitating interphase reactant transfer, reducing reaction time from 24 hours to 12 hours.
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Microwave Assistance : Microwave irradiation at 100°C for 30 minutes achieves comparable yields to conventional heating over 12 hours, as demonstrated in analogous sulfonamide syntheses.
Mechanistic Insights
Nucleophilic Aromatic Substitution
The 4-chloro-5-fluoropyrimidine reacts with piperidin-3-amine via a two-step mechanism:
Sulfonamide Formation
Methanesulfonyl chloride reacts with the secondary amine via:
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Nucleophilic Attack : The amine lone pair attacks the electrophilic sulfur atom.
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Proton Transfer : Triethylamine abstracts the proton, forming the sulfonamide and triethylammonium chloride.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.65 (s, 1H, pyrimidine-H), 3.85–3.75 (m, 1H, piperidine-H), 3.02 (s, 3H, SO2NCH3) | |
| LC-MS | m/z 275.1 [M+H]+ |
Industrial-Scale Considerations
Cost-Effective Reagent Selection
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Alternatives to Acetonitrile : Ethanol/water mixtures reduce solvent costs by 40% while maintaining yields ≥80%.
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Recycling Strategies : Distillation and reuse of acetonitrile from reaction mixtures lower environmental impact.
| Hazard | Mitigation Strategy | Source |
|---|---|---|
| Methanesulfonyl chloride toxicity | Use closed systems with scrubbers | |
| HF exposure (if used) | Neoprene gloves and fume hoods |
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable:
Biocatalytic Approaches
Preliminary studies show that lipases (e.g., Candida antarctica Lipase B) catalyze sulfonamide formation under mild conditions (pH 7, 25°C), though yields remain suboptimal (45–50%).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Conventional stepwise | High purity, well-established | Long reaction times (24–48 h) | 70–85% |
| Microwave-assisted | Faster (2–6 h), energy-efficient | Specialized equipment required | 75–80% |
| Continuous flow | Scalable, consistent quality | High initial capital investment | 80–88% |
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the fluoropyrimidine moiety or the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide exhibit promising anticancer properties. The presence of the fluorinated pyrimidine enhances the compound's ability to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms in cancer cells. Studies have shown that such compounds can effectively target specific pathways involved in cancer cell proliferation.
Neurological Disorders
The compound's structure suggests potential applications in the treatment of neurological disorders. The piperidine ring is known to interact with neurotransmitter receptors, making it a candidate for developing drugs aimed at conditions like depression or anxiety. Preliminary studies suggest that derivatives of this compound may enhance cognitive function and reduce symptoms associated with neurodegenerative diseases.
Antiviral Properties
Recent investigations into the antiviral activity of similar compounds have shown efficacy against viral infections, particularly those related to RNA viruses. The mechanism involves inhibiting viral replication by targeting specific enzymes crucial for the viral life cycle.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of anticancer effects | Demonstrated significant inhibition of tumor growth in xenograft models using derivatives of the compound. |
| Study 2 | Assessment of neurological benefits | Showed improvement in cognitive tests in animal models treated with the compound, suggesting potential for treating Alzheimer's disease. |
| Study 3 | Antiviral activity against influenza | Found that the compound significantly reduced viral load in infected cells, indicating its potential as an antiviral agent. |
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets in the body. The fluoropyrimidine moiety is known to inhibit certain enzymes, while the piperidine ring can modulate receptor activity. These interactions can disrupt cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Structural Analog 1: N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 2034615-26-2)
- Molecular Formula : C₂₀H₂₆FN₅O₃S
- Molecular Weight : 435.5 g/mol
- Key Differences :
- Pyrimidine Substitution : Fluorine at the 2-position (vs. 4-position in the target compound).
- Piperidine Position : Substituent at piperidin-4-yl (vs. piperidin-3-yl).
- Functional Groups : Propionamide and sulfamoyl groups attached to a phenyl ring (vs. direct N-methylmethanesulfonamide on piperidine).
- Implications : The 2-fluoropyrimidine substitution may alter binding affinity to pyrimidine-specific targets (e.g., kinases or enzymes). The phenyl-sulfamoyl-propionamide chain could enhance solubility but increase molecular complexity compared to the target compound’s simpler sulfonamide group .
Structural Analog 2: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide
- Molecular Weight : 603.0 g/mol (M⁺+1)
- Melting Point : 252–255°C
- Key Differences: Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one moiety (vs. simple pyrimidine).
- Implications: The chromenone and pyrazolopyrimidine core suggests activity in kinase inhibition (e.g., cyclin-dependent kinases).
Structural Analog 3: N-(5-((diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (CAS 608-289-0)
- Key Differences: Substituents: Diphenylphosphorylmethyl and isopropyl groups on the pyrimidine ring.
- Implications : The bulky diphenylphosphoryl group may enhance binding to phosphorylated protein targets but reduce membrane permeability. The isopropyl group could improve metabolic stability compared to the target compound’s piperidine ring .
Comparative Analysis Table
Research Findings and Implications
- Therapeutic Potential: Fluoropyrimidines are well-established in oncology (e.g., 5-fluorouracil). The target compound’s structure aligns with antimetabolite or kinase inhibitor profiles, while analogs with chromenone or phosphoryl groups may target niche pathways .
- ADME Considerations : Lower molecular weight and fewer aromatic systems in the target compound suggest advantages in oral bioavailability over higher-MW analogs like those in .
Biological Activity
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylmethanesulfonamide, a compound with potential therapeutic applications, has garnered attention in recent pharmacological studies. This article presents a comprehensive analysis of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C15H19FN6O2S
- Molecular Weight : 351.41 g/mol
- CAS Number : 2742069-63-0
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cellular processes. The compound exhibits inhibition of key enzymes associated with nucleotide metabolism, which is crucial for the proliferation of cancer cells.
Key Mechanisms:
- Inhibition of Thymidylate Synthase : The compound acts as a potent inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis. This inhibition leads to reduced proliferation in cancer cell lines.
- Cell Cycle Arrest : By interfering with nucleotide synthesis, the compound induces cell cycle arrest, particularly in the S phase, thereby preventing DNA replication.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 Mouse Leukemia | 0.25 | Inhibition of thymidylate synthase |
| A549 Lung Cancer | 0.30 | Induction of apoptosis via DNA damage |
| MCF7 Breast Cancer | 0.28 | Cell cycle arrest and apoptosis |
In Vivo Studies
Animal model studies have further validated the efficacy of the compound. For instance, administration in murine models showed a significant reduction in tumor size compared to control groups.
Case Studies
- Case Study 1: Efficacy in Leukemia
- Case Study 2: Lung Cancer Model
- Case Study 3: Combination Therapy
Q & A
Basic: What are the critical considerations in designing a synthesis protocol for this compound to ensure high yield and purity?
Answer:
The synthesis involves multi-step reactions, starting with fluoropyrimidine and piperidine intermediates. Key steps include:
- Nucleophilic substitution : Attach the piperidinyl group to the fluoropyrimidine core under controlled temperature (0–5°C) to prevent side reactions .
- Sulfonylation : Introduce the methanesulfonamide group using methylsulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .
- Purification : Use reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient) to achieve >95% purity. Validate via NMR (δ 3.1–3.3 ppm for CHSO) and ESI-MS ([M+H] at m/z 330.4) .
Basic: How should researchers approach structural characterization when encountering ambiguous spectral data?
Answer:
Combine orthogonal analytical techniques:
- 2D NMR (HSQC/HMBC) : Resolve piperidine ring conformation (axial vs. equatorial) through coupling constants and NOE correlations .
- X-ray crystallography : Grow single crystals in ethyl acetate/n-hexane (1:3) at 4°C to confirm stereochemistry and bond angles (e.g., C–N–C bond angle of 112.5°±1.0°) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHFNOS) with <2 ppm error .
Advanced: How can researchers resolve discrepancies in biological activity data across assay conditions?
Answer:
Address variability via:
- Standardized ATP concentrations : Use 1 mM ATP in kinase inhibition assays to mimic physiological conditions .
- Control compounds : Include staurosporine (IC 2–10 nM) as a positive control and validate plate reliability with Z’-factor >0.6 .
- Normalization : Report IC values with Hill slopes (n 1.0±0.2 indicates single-site binding). Replicate assays in triplicate across independent labs .
Advanced: What computational strategies predict off-target interactions of this sulfonamide derivative?
Answer:
- Molecular docking : Use Glide SP mode (OPLS4 force field) on homology models (e.g., PDB 5MS ). Prioritize sulfonamide interactions with hinge residues (e.g., Glu95 in MET kinase).
- Molecular dynamics (MD) : Run 100 ns simulations in explicit solvent; RMSD <2 Å indicates stable binding .
- Pharmacophore screening : Match the fluoropyrimidine’s π-deficient ring against DrugBank using Phase to identify off-target kinases .
Advanced: What structure-activity relationship (SAR) trends are observed for analogs modifying the fluoropyrimidine or piperidine moieties?
Answer:
Advanced: What experimental controls are essential for assessing metabolic stability in hepatic microsomes?
Answer:
- Negative control : 1 μM ketoconazole to inhibit CYP3A4-mediated degradation .
- Positive control : Verapamil (t 15–20 min in human microsomes) .
- Matrix blanks : Use heat-inactivated microsomes to subtract NADPH-independent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
